Ethyl 2-(2-aminothiazol-5-yl)acetate

Description

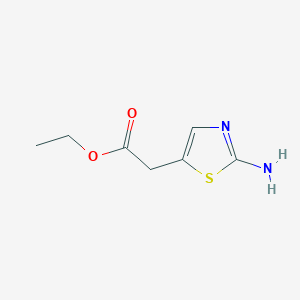

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZQWKNSZPGYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352068 | |

| Record name | Ethyl 2-(2-aminothiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811273 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62557-32-8 | |

| Record name | Ethyl 2-(2-aminothiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate (CAS: 62557-32-8)

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ethyl 2-(2-aminothiazol-5-yl)acetate, a key intermediate in medicinal chemistry and pharmaceutical development. It covers its physicochemical properties, spectroscopic data, safety and handling protocols, and its role in the synthesis of bioactive molecules.

Core Properties and Specifications

This compound is a solid organic compound featuring a 2-aminothiazole heterocyclic core, which is a prevalent scaffold in many pharmaceutical agents.[1] Its structure, containing both an amino group and an ethyl ester, makes it a versatile building block for further chemical modifications.[2]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 62557-32-8 | |

| Molecular Formula | C₇H₁₀N₂O₂S | |

| Molecular Weight | 186.23 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 318.5 °C at 760 mmHg | [3] |

| Density | 1.295 g/cm³ | [3] |

| Flash Point | 146.4 °C | [3] |

| InChI Key | JAZQWKNSZPGYPK-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the compound. While detailed spectra are proprietary to specific suppliers, typical characterization data includes:

| Spectroscopy | Data Type | Description |

| ¹H NMR | Spectrum | Data available from suppliers like ChemicalBook for the related isomer, ethyl 2-amino-4-thiazoleacetate, which can provide a reference for expected chemical shifts.[4] |

| ¹³C NMR | Spectrum | Spectral data may be available from commercial suppliers upon request. |

| IR Spectroscopy | Spectrum | Expected to show characteristic peaks for N-H (amine), C=O (ester), and C=N (thiazole ring) stretches. |

| Mass Spectrometry | Spectrum | Provides confirmation of the molecular weight (186.23). |

Synthesis and Reactivity

This compound is typically synthesized via the Hantzsch thiazole synthesis or a variation thereof. This classic method involves the condensation reaction between an α-haloketone or α-haloester and a thiourea or thioamide.

General Synthesis Pathway

The logical workflow for a common synthesis route is depicted below. The process involves the reaction of an appropriate α-bromo ester with thiourea, leading to the formation of the 2-aminothiazole ring system.

References

Physical and chemical properties of Ethyl 2-(2-aminothiazol-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(2-aminothiazol-5-yl)acetate, a key intermediate in the synthesis of various pharmacologically active compounds. This document details its chemical identity, physical characteristics, and its significant role in the development of targeted cancer therapies, particularly as a precursor to Aurora kinase inhibitors.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring a core aminothiazole ring. Distinguishing it from its structural isomer, Ethyl 2-(2-aminothiazol-4-yl)acetate, is crucial for its application in targeted synthesis.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 62557-32-8[1][2][3] |

| Molecular Formula | C₇H₁₀N₂O₂S[1][4] |

| Molecular Weight | 186.23 g/mol [1][4] |

| IUPAC Name | ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate[5] |

| InChI | InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9)[5] |

| InChIKey | JAZQWKNSZPGYPK-UHFFFAOYSA-N[5] |

| SMILES | CCOC(=O)CC1=CN=C(S1)N[3] |

Table 2: Physical Properties of this compound

| Property | Value |

| Physical Form | Solid[2][5] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[2][5] |

Synthesis and Spectroscopic Analysis

The synthesis of aminothiazole derivatives like this compound generally follows the principles of the Hantzsch thiazole synthesis. While a specific, detailed protocol for this exact isomer is not widely published, related syntheses involve the condensation of a halogenated carbonyl compound with a source of thiourea. For instance, the synthesis of related compounds has been achieved by reacting α-haloketones or esters with thiourea.[7][8][9]

General Synthetic Workflow:

Spectroscopic methods are essential for the structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons, a singlet for the acetate methylene protons, a singlet for the thiazole ring proton, and a broad singlet for the amine protons. The spectrum of the 4-yl isomer can be used for comparison.[10]

-

¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the carbons of the thiazole ring, the methylene carbons, and the methyl carbon of the ethyl group would be expected.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the primary amine, C=O stretching of the ester, and vibrations associated with the thiazole ring.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.

Role in Drug Development: Aurora Kinase Inhibition

This compound is a crucial building block for the synthesis of a class of potent and selective Aurora kinase inhibitors.[1] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[11][12]

The overexpression and aberrant activity of Aurora kinases are frequently observed in a wide range of human cancers, leading to genomic instability and promoting tumorigenesis.[11][13] This makes them attractive targets for cancer therapy.

Aurora Kinase Signaling Pathway and the Impact of Inhibition:

The diagram below illustrates the central role of Aurora kinases in mitosis and the consequences of their inhibition, a therapeutic strategy enabled by molecules derived from this compound.

Inhibition of Aurora A kinase typically leads to defects in mitotic spindle assembly, resulting in mitotic arrest and subsequent apoptosis.[14] Inhibition of Aurora B kinase disrupts chromosome alignment and the spindle assembly checkpoint, leading to endoreduplication (DNA replication without cell division), polyploidy, and ultimately, cell death.[14] The development of small molecule inhibitors, many of which utilize the aminothiazole scaffold derived from this compound, is a promising strategy in oncology.[11][15] These inhibitors can also affect downstream signaling pathways, such as those involving p53 and MYCN, further contributing to their anti-cancer effects.[14][15][16]

Experimental Protocols

Detailed and validated experimental protocols are critical for the successful synthesis and analysis of this compound. The following sections provide generalized methodologies based on common practices for similar compounds.

4.1. General Synthesis Protocol (Hantzsch Thiazole Synthesis)

This protocol is a general representation and requires optimization for specific substrates and scales.

-

Reaction Setup: A solution of an appropriate α-halo-γ-ketoester in a suitable solvent (e.g., ethanol, acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Thiourea: Thiourea is added to the solution. The reaction mixture is then heated to reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

4.2. Analytical HPLC Method Development

A reverse-phase HPLC (RP-HPLC) method can be developed for the analysis of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 stationary phase column is typically suitable.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

-

Method Validation: The developed method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity.[17]

Workflow for HPLC Method Development:

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its value as a key intermediate in the synthesis of Aurora kinase inhibitors underscores its importance in the pursuit of novel cancer therapeutics. This guide has provided a detailed summary of its chemical and physical properties, general synthetic and analytical approaches, and its biological context. Further research to fully elucidate the specific physical constants and to develop optimized, scalable synthetic protocols will be invaluable to the scientific community.

References

- 1. This compound | 62557-32-8 [chemicalbook.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. 62557-32-8|this compound|BLD Pharm [bldpharm.com]

- 4. Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | C7H10N2O2S | CID 717815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 62557-32-8 [sigmaaldrich.com]

- 6. Ethyl 2-aminothiazole-4-acetate 99 53266-94-7 [sigmaaldrich.com]

- 7. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Ethyl 2-amino-4-thiazoleacetate(53266-94-7) 1H NMR spectrum [chemicalbook.com]

- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. rupress.org [rupress.org]

- 14. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 15. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting Aurora Kinase a Downregulates Cell Proliferation and Angiogenesis in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. znaturforsch.com [znaturforsch.com]

Ethyl 2-(2-aminothiazol-5-yl)acetate molecular structure and formula

An In-depth Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Formula

This compound is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and an ethyl acetate group at the 5-position. Its chemical structure and key identifiers are crucial for its application in synthetic chemistry.

Molecular Formula: C₇H₁₀N₂O₂S[1][2]

IUPAC Name: ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate[2]

Synonyms: 2-Amino-5-thiazoleacetic Acid Ethyl Ester[3]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the known quantitative data for this compound is presented in the table below. It should be noted that detailed spectroscopic data such as ¹H NMR and ¹³C NMR for this specific isomer are not widely available in the public domain. The data for the related isomer, ethyl 2-(2-aminothiazol-4-yl)acetate, is more commonly reported.

| Property | Value | Reference |

| Molecular Weight | 186.23 g/mol | [1][2] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2] |

| CAS Number | 62557-32-8 | [1][2] |

| Storage Conditions | Room temperature, in an inert atmosphere, protected from light. | [1] |

Role in Chemical Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an ester functional group, allows for a variety of chemical transformations.

This compound serves as a key building block for the synthesis of more complex heterocyclic systems. For instance, it is utilized in the preparation of thiazoloquinazoline derivatives, which have been identified as potent and selective inhibitors of Aurora A and Aurora B kinases, targets of interest in cancer therapy.[3]

The diagram below illustrates the logical relationship of this compound as a synthetic intermediate.

Caption: Role as a key intermediate in chemical synthesis.

Experimental Protocols

A general plausible synthetic approach would involve the reaction of a suitable β-ketoester derivative with a thiourea equivalent. For the specific case of the title compound, this would likely involve a multi-step synthesis starting from simpler precursors to construct the substituted thiazole ring.

It is important to note the distinction from the more commonly synthesized isomer, ethyl 2-(2-aminothiazol-4-yl)acetate, which is typically prepared from the reaction of ethyl 4-chloroacetoacetate with thiourea. The synthesis of the 5-yl isomer requires a different strategic approach to achieve the desired regiochemistry.

Researchers seeking to prepare this compound may need to develop a synthetic route based on established methods for thiazole synthesis, with careful selection of starting materials to ensure the correct placement of the acetate side chain.

References

Spectroscopic Analysis of Heterocyclic Compounds: A Technical Guide for Ethyl 2-(2-aminothiazol-5-yl)acetate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard spectroscopic methodologies used in the characterization of heterocyclic compounds, with a specific focus on Ethyl 2-(2-aminothiazol-5-yl)acetate. Due to the limited availability of published spectral data for this specific isomer, this document presents standardized protocols and data table templates to serve as a practical guide for researchers undertaking its synthesis and analysis.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural elucidation and purity assessment are critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the detailed experimental protocols for these techniques and provides a framework for the systematic presentation of the resulting data.

Spectroscopic Data (Illustrative Templates)

Table 1: ¹H NMR Spectral Data Template for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| e.g., 7.10 | s | - | 1H | Thiazole-H |

| e.g., 5.50 | s | - | 2H | NH₂ |

| e.g., 4.20 | q | 7.1 | 2H | O-CH₂-CH₃ |

| e.g., 3.60 | s | - | 2H | CH₂-COO |

| e.g., 1.25 | t | 7.1 | 3H | O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectral Data Template for this compound

| Chemical Shift (δ, ppm) | Assignment |

| e.g., 170.0 | C=O |

| e.g., 168.0 | Thiazole C-NH₂ |

| e.g., 140.0 | Thiazole C-S |

| e.g., 120.0 | Thiazole C-H |

| e.g., 61.0 | O-CH₂-CH₃ |

| e.g., 35.0 | CH₂-COO |

| e.g., 14.0 | O-CH₂-CH₃ |

Table 3: IR Absorption Data Template for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| e.g., 3400-3300 | Strong, Broad | N-H stretch (amine) |

| e.g., 3100 | Medium | =C-H stretch (thiazole) |

| e.g., 2980 | Medium | C-H stretch (alkyl) |

| e.g., 1735 | Strong | C=O stretch (ester) |

| e.g., 1620 | Strong | N-H bend (amine) |

| e.g., 1580 | Medium | C=N stretch (thiazole) |

| e.g., 1240 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry Data Template for this compound

| m/z | Relative Intensity (%) | Assignment |

| e.g., 186.05 | e.g., 95 | [M]⁺ (Molecular Ion) |

| e.g., 141.03 | e.g., 100 | [M - OCH₂CH₃]⁺ |

| e.g., 114.02 | e.g., 80 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming.

-

Data Acquisition: A standard proton NMR pulse sequence is utilized. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation. The resulting spectrum is phased, and the baseline is corrected. The chemical shifts are referenced to the TMS signal.

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, is prepared in a 5 mm NMR tube.

-

Instrument Setup: The instrument is set up as for ¹H NMR, with tuning of the probe to the ¹³C frequency.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR pulse sequence is used.[1] The spectral width is typically set to 0-220 ppm.[1] A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.[1]

-

Data Processing: The data is processed similarly to ¹H NMR spectra, with referencing to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[2] A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[2] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

-

Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is also recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI). EI involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions. ESI is a softer ionization technique often used for less volatile or thermally labile compounds.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion [M]⁺.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Spectroscopy of Ethyl 2-(2-aminothiazol-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-(2-aminothiazol-5-yl)acetate. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectral characteristics is crucial for identity confirmation, purity assessment, and quality control in drug discovery and development.

Molecular Structure and Atom Numbering

The structural formula of this compound with the numbering convention used for NMR signal assignment is presented below.

The Emergence of a Privileged Scaffold: A Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-aminothiazol-5-yl)acetate is a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its discovery is intrinsically linked to the broader exploration of the 2-aminothiazole scaffold, a recognized "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth overview of the history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Discovery and History: The Rise of the 2-Aminothiazole Core

The true significance of this scaffold emerged as numerous compounds incorporating the 2-aminothiazole moiety demonstrated a wide spectrum of pharmacological activities. This includes approved drugs such as the H2 receptor antagonist Famotidine, the cephalosporin antibiotic Cefdinir, and the non-steroidal anti-inflammatory drug Meloxicam.[2] More recently, the 2-AT core has been integral to the development of targeted therapies, including anticancer, antitumor, antidiabetic, and anticonvulsant agents.[2] This consistent appearance in successful drug candidates has cemented the 2-aminothiazole framework as a privileged scaffold in the design of novel therapeutics. This compound represents a key functionalized synthon that provides a versatile entry point for the elaboration of more complex and potent drug molecules.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and predicted spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported, but related compounds like Ethyl 2-aminothiazole-4-acetate melt at 92-94 °C. |

| Boiling Point | 318.5±17.0 °C at 760 mmHg |

| Predicted ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.10 (s, 1H, thiazole C4-H), 6.85 (s, 2H, -NH₂), 4.08 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.55 (s, 2H, -CH₂CO-), 1.18 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |

| Predicted ¹³C NMR (DMSO-d₆, 100 MHz) | δ 170.5 (C=O), 168.0 (thiazole C2), 140.0 (thiazole C5), 115.0 (thiazole C4), 60.5 (-OCH₂CH₃), 35.0 (-CH₂CO-), 14.0 (-OCH₂CH₃) |

| Predicted IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 2980 (C-H stretch), 1730 (C=O stretch, ester), 1620 (N-H bend), 1540 (C=N stretch) |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a modification of the classic Hantzsch thiazole synthesis. This method involves the condensation of an α-halocarbonyl compound with a thioamide.

Materials and Reagents

-

Ethyl 4-chloroacetoacetate

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol.

-

Addition of α-haloketone: To the stirred solution, add Ethyl 4-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

Visualizing the Synthesis and Application

The following diagrams illustrate the synthetic workflow and the logical role of this compound in drug discovery.

Caption: Synthetic workflow for this compound.

Caption: Logical workflow of this compound in drug discovery.

Conclusion

This compound stands as a testament to the enduring utility of the 2-aminothiazole scaffold in the pursuit of novel therapeutics. Its straightforward synthesis and versatile functional handles make it an invaluable starting material for the generation of diverse chemical libraries. The information presented in this guide is intended to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this important chemical entity in their drug discovery endeavors. The continued exploration of derivatives stemming from this core structure is anticipated to yield the next generation of innovative medicines.

References

Key Intermediates in the Synthesis of Novel Thiazole Derivatives: A Technical Guide

Introduction: Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry and drug development. Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The continuous exploration for novel therapeutic agents has driven significant research into innovative and efficient synthetic routes for complex thiazole-containing molecules. Central to these synthetic strategies is the use of versatile and reactive key intermediates, which serve as foundational building blocks for constructing the desired molecular architecture. This technical guide provides an in-depth overview of the most critical intermediates in the synthesis of novel thiazole derivatives, complete with experimental protocols, quantitative data, and workflow visualizations.

α-Haloketones: The Electrophilic Cornerstone

α-Haloketones, particularly α-bromoketones and α-chloroketones, are arguably the most crucial and widely used intermediates in thiazole synthesis.[5][6] Their high reactivity, stemming from two electrophilic sites (the carbonyl carbon and the α-carbon), makes them ideal precursors for cyclization reactions.[5][7] They are the cornerstone of the Hantzsch thiazole synthesis, the most prominent and versatile method for constructing the thiazole ring.[8][9][10]

The general workflow for the Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[10] This reaction provides a reliable and straightforward route to a wide variety of substituted thiazoles.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 6. Synthetic Access to Aromatic α-Haloketones | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aminothiazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety, a five-membered heterocyclic ring containing nitrogen and sulfur, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutics for a broad spectrum of diseases. This technical guide provides a comprehensive overview of the biological significance of the 2-aminothiazole core, with a focus on its applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this dynamic field.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of 2-aminothiazole have demonstrated potent cytotoxic effects against a multitude of human cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer potency of 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of the cytotoxic activity of selected derivatives against various cancer cell lines is presented below.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Dasatinib | K562 (Leukemia) | 11.08 µM | [3] |

| Dasatinib | MCF-7 (Breast Cancer) | < 1 µM | [3] |

| Dasatinib | HT-29 (Colon Cancer) | < 1 µM | [3] |

| Dasatinib | MDA-MB-231 (Breast Cancer) | < 1 µM | [3] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [3] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [3] |

| Compound 21 | K563 (Leukemia) | 16.3 µM | [3] |

| Compound 21 | MCF-7 (Breast Cancer) | 20.2 µM | [3] |

| Compound 21 | HT-29 (Colon Cancer) | 21.6 µM | [3] |

| Compound 28 | A549 (Lung Cancer) | 8.64 µM | [3] |

| Compound 28 | HeLa (Cervical Cancer) | 6.05 µM | [3] |

| Compound 28 | HT29 (Colon Cancer) | 0.63 µM | [3] |

| Compound 28 | Karpas299 (Lymphoma) | 13.87 µM | [3] |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 µM | [4] |

| Derivative 61a | A375P (Melanoma) | 0.5 µM | [4] |

| Derivative 61b | A375P (Melanoma) | 2.1 µM | [4] |

Experimental Protocols for Anticancer Evaluation

The Hantzsch thiazole synthesis is a cornerstone method for the preparation of the 2-aminothiazole scaffold.[5]

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

-

Thiourea or substituted thioamide (1.0 eq)

-

Ethanol or methanol (solvent)

-

Sodium carbonate solution (for neutralization)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filtration flask

Procedure:

-

In a round-bottom flask, dissolve the α-haloketone and thiourea in ethanol.

-

Stir the mixture and heat to reflux for a specified time (e.g., 30 minutes).[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the contents into a beaker containing a 5% sodium carbonate solution to neutralize the mixture and precipitate the product.[6]

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.[6]

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[7]

Materials:

-

Human cancer cell lines

-

Appropriate cell culture medium with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

2-Aminothiazole test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

-

Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours.[5]

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[5]

-

Remove the medium and add 150 µL of a solubilizing agent to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value from the resulting dose-response curve.[7]

Signaling Pathways in Cancer

A prominent example of a 2-aminothiazole-containing anticancer drug is Dasatinib, a multi-targeted kinase inhibitor. It primarily targets the BCR-ABL fusion protein, which is characteristic of chronic myeloid leukemia (CML).[8] Dasatinib binds to both the active and inactive conformations of the BCR-ABL kinase, inhibiting its activity and downstream signaling pathways that promote cell proliferation and survival.[8]

References

- 1. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. assaygenie.com [assaygenie.com]

- 7. inotiv.com [inotiv.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of Ethyl 2-(2-aminothiazol-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-aminothiazol-5-yl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its solubility and stability is paramount for successful drug development, from formulation to storage. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on the detailed experimental protocols that can be employed to generate this critical information. The guide also includes templates for data presentation and graphical representations of experimental workflows to aid researchers in their investigations.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various solvents and under different environmental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62557-32-8 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][3] |

| Molecular Weight | 186.23 g/mol | [1][4] |

| Appearance | Solid (form may vary) | |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |

Note: Specific values for properties such as melting point, boiling point, and density are not consistently reported in the available literature.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. Both kinetic and thermodynamic solubility assays are essential to fully characterize a compound's solubility profile.

Methodologies for Solubility Determination

Two primary types of solubility are assessed during drug development:

-

Kinetic Solubility: This measures the concentration of a compound in solution when it is rapidly prepared from a stock solution (typically in DMSO) and an aqueous buffer. It is a high-throughput screening method used in early drug discovery to identify compounds with potential solubility issues.[5][6][7]

-

Thermodynamic Solubility: This determines the equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but accurate measure of a compound's true solubility and is crucial for later stages of drug development and formulation.[8][9][10]

Experimental Protocols

This protocol outlines a common method for determining the kinetic solubility of a compound.

Objective: To rapidly assess the aqueous solubility of this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes (1.5 mL)

-

Thermomixer or equivalent shaker

-

High-performance liquid chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Sample Preparation: In duplicate, add 10 µL of the stock solution to 490 µL of PBS (pH 7.4) in a microcentrifuge tube to achieve a final concentration of 200 µM.[11]

-

Incubation: Place the tubes in a thermomixer and shake at a constant speed (e.g., 850 rpm) at room temperature (25°C) for 2 hours.[6][11]

-

Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. Alternatively, filter the solution using a 0.45 µm syringe filter.

-

Quantification: Analyze the supernatant or filtrate by HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the dissolved compound. A calibration curve of the compound in the assay buffer should be prepared for accurate quantification.

Data Presentation:

The results of the kinetic solubility assay can be presented in a table format as shown below.

Table 2: Kinetic Solubility of this compound

| Compound | Solvent System | Temperature (°C) | Shaking Time (h) | Measured Solubility (µg/mL) | Measured Solubility (µM) |

| This compound | PBS (pH 7.4) | 25 | 2 | Experimental Value | Experimental Value |

| Control Compound | PBS (pH 7.4) | 25 | 2 | Experimental Value | Experimental Value |

This protocol describes the determination of the equilibrium solubility.

Objective: To determine the thermodynamic (equilibrium) solubility of this compound.

Materials:

-

This compound (solid)

-

Phosphate buffer (0.1 M, pH 7.4) or other relevant buffers

-

Glass vials (1.5 mL)

-

Thermomixer or orbital shaker

-

Centrifuge

-

HPLC system with UV detector

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of solid this compound into a glass vial.[8]

-

Solvent Addition: Add 1 mL of the phosphate buffer (pH 7.4) to the vial.[8]

-

Equilibration: Seal the vials and place them in a thermomixer or orbital shaker. Incubate at a constant temperature (e.g., 21°C or 37°C) with continuous agitation (e.g., 700 rpm) for 24 hours to ensure equilibrium is reached.[8]

-

Phase Separation: After incubation, centrifuge the vials at high speed to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with the appropriate mobile phase. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

Data Presentation:

The thermodynamic solubility data can be summarized in the following table.

Table 3: Thermodynamic Solubility of this compound

| Compound | Buffer System | pH | Temperature (°C) | Incubation Time (h) | Measured Solubility (µg/mL) | Measured Solubility (µM) |

| This compound | Phosphate Buffer | 7.4 | 21 | 24 | Experimental Value | Experimental Value |

| This compound | Other Buffer | X.X | 21 | 24 | Experimental Value | Experimental Value |

Visualization of Solubility Workflow

References

- 1. This compound | 62557-32-8 [chemicalbook.com]

- 2. 62557-32-8|this compound|BLD Pharm [bldpharm.com]

- 3. Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | C7H10N2O2S | CID 717815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. enamine.net [enamine.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

The Multifaceted Biological Potential of Ethyl 2-(2-aminothiazol-5-yl)acetate Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Among its numerous derivatives, those derived from the versatile starting material, Ethyl 2-(2-aminothiazol-5-yl)acetate, have garnered significant attention for their broad spectrum of biological activities. These compounds have shown considerable promise as anticancer, antimicrobial, and anti-inflammatory agents, making them a fertile ground for the discovery of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms underlying their anticancer activity involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing cancer cell proliferation.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against different cancer cell lines is presented in Table 1.

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl-indole-2-carboxamide derivative 6i | MCF-7 (Breast) | 6.10 ± 0.4 | [1] |

| Thiazolyl-indole-2-carboxamide derivative 6v | MCF-7 (Breast) | 6.49 ± 0.3 | [1] |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | K562 (Leukemia) | Comparable to Dasatinib | [2] |

| MCF-7 (Breast) | 20.2 | [2] | |

| HT-29 (Colon) | 21.6 | [2] | |

| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile | HepG-2 (Liver) | 14.05 (µg/mL) | [3] |

| MCF-7 (Breast) | 17.77 (µg/mL) | [3] | |

| Hela (Cervical) | 29.65 (µg/mL) | [3] | |

| HCT-116 (Colon) | 32.68 (µg/mL) | [3] |

Anticancer Mechanism of Action

The anticancer effects of these derivatives are largely attributed to their ability to trigger the intrinsic pathway of apoptosis. This is often achieved by modulating the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in apoptosis.

Furthermore, these compounds can induce cell cycle arrest, typically at the G2/M or G0/G1 phases, thereby inhibiting the division of cancer cells. This is often a precursor to apoptosis.

Antimicrobial Activity

A significant number of this compound derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi. Their broad-spectrum antimicrobial potential makes them attractive candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Table 2 summarizes the MIC values of selected derivatives against various microbial strains.

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| Thiazole derivative 2a | Staphylococcus aureus | 1-2 | [4] |

| Thiazole derivative 2b | Staphylococcus aureus | 1-2 | [4] |

| Thiazole derivative 2c | Staphylococcus aureus | 1-2 | [4] |

| 5-methylthiazole based thiazolidinone 7 | Various bacteria | 43.3–86.7 (µM) | |

| 2-aminothiazole analogue A33 | Gram-positive bacteria | 0.5-4 |

Antimicrobial Mechanism of Action

The antimicrobial action of these thiazole derivatives is believed to be multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane integrity, particularly in Gram-negative bacteria, leading to cell lysis. Additionally, these compounds may act as inhibitors of essential bacterial enzymes. For instance, docking studies have suggested the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, and C. albicans CYP51 (14α-lanosterol demethylase), which is crucial for fungal cell membrane synthesis.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Derivatives of this compound have emerged as potent anti-inflammatory agents, demonstrating efficacy in various in vivo and in vitro models.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit edema in animal models or to suppress the production of pro-inflammatory mediators in cell-based assays.

| Compound ID/Description | Assay | Result | Reference |

| Ethyl 2-[2-(4-chlorophenyl)amino-4-(thiophen-2-yl)thiazol-5-yl]acetate (5c) | Carrageenan-induced paw edema (rat) | Good anti-inflammatory activity | |

| Ethyl 2-[2-(4-bromophenyl)amino-4-(thiophen-2-yl)thiazol-5-yl]acetate (5h) | Carrageenan-induced paw edema (rat) | Good anti-inflammatory activity | |

| Ethyl 2-[2-(4-iodophenyl)amino-4-(thiophen-2-yl)thiazol-5-yl]acetate (5i) | Carrageenan-induced paw edema (rat) | Good anti-inflammatory activity | |

| Benzothiazole-based thiazolidinone #3 | Carrageenan-induced paw edema (mouse) | 69.57% inhibition | |

| Ethyl acetate soluble proanthocyanidins (EASPA) | Oxidative burst assay | IC50 = 10.31 ± 1.11 µg/mL | [4] |

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of this compound derivatives are mediated through the downregulation of key inflammatory pathways. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This is likely achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. Furthermore, these derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.

Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete culture medium

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value.

Broth Microdilution Method for Antimicrobial Activity

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds

-

Standard antimicrobial agents (positive control)

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

-

Rats or mice

-

1% Carrageenan solution in saline

-

Test compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Administer the test compounds and the standard drug to the animals (e.g., orally or intraperitoneally).

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group (treated with vehicle only).

Conclusion

Derivatives of this compound represent a highly versatile and promising class of compounds with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory drugs. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for further medicinal chemistry efforts. The data and protocols presented in this guide provide a solid foundation for researchers to explore and expand upon the therapeutic potential of this important class of molecules. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action to facilitate the rational design of next-generation therapeutics.

References

- 1. chemmethod.com [chemmethod.com]

- 2. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of benzothiazole-based thiazolidinones as potential anti-inflammatory agents: anti-inflammatory activity, soybean lipoxygenase inhibition effect and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety, handling, and storage of Ethyl 2-(2-aminothiazol-5-yl)acetate

An In-depth Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate: Safety, Handling, and Storage

This guide provides comprehensive technical information on the safety, handling, and storage of this compound, a key intermediate in pharmaceutical research and drug development.[1][2] It is intended for researchers, scientists, and professionals working with this compound.

Chemical and Physical Properties

This compound is a heterocyclic compound containing a thiazole ring, an amino group, and an ethyl acetate functional group.[1][3] While extensive experimental data for this specific isomer is limited, the following table summarizes its known and computed properties. For comparative purposes, data for the more extensively studied isomer, Ethyl 2-(2-aminothiazol-4-yl)acetate, is also included where available.

| Property | Value (this compound) | Value (Ethyl 2-(2-aminothiazol-4-yl)acetate) | Reference |

| Molecular Formula | C7H10N2O2S | C7H10N2O2S | [1][3][4] |

| Molecular Weight | 186.23 g/mol | 186.23 g/mol | [1][3][4][5] |

| CAS Number | 62557-32-8 | 53266-94-7 | [3][4][5] |

| Appearance | Solid | Solid | |

| Purity | 95% | 99% | [5] |

| Melting Point | Not available | 92-94 °C | [6] |

| Boiling Point | Not available | Not available | [5] |

| Flash Point | Not available | 185 °C (closed cup) | [6] |

| Storage Temperature | Room temperature, under inert atmosphere, in a dark place | 2-8°C, under inert atmosphere, in a dark place | [5] |

Safety and Hazard Information

The primary hazards associated with this compound are related to irritation and potential toxicity upon ingestion.[3] The hydrochloride salt of the related 4-yl isomer is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. The following tables summarize the key safety information.

GHS Hazard Statements

| Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. (for related compounds) |

| H319 | Causes serious eye irritation. (for related compounds) |

| H335 | May cause respiratory irritation. (for related compounds) |

GHS Precautionary Statements

| Precautionary Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicity Data

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Storage Conditions

| Condition | Recommendation |

| Temperature | Store at room temperature.[5] |

| Atmosphere | Keep under an inert atmosphere (e.g., nitrogen or argon).[5] |

| Light | Keep in a dark place to prevent degradation.[5] |

| Container | Keep the container tightly closed and in a dry, well-ventilated place. |

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE).

-

Contain the spill using an inert absorbent material.

-

Collect the absorbed material into a suitable, closed container for disposal.

-

Clean the spill area thoroughly.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Experimental Protocols

Due to the limited availability of detailed experimental protocols for this compound, a representative synthesis for a closely related compound, Ethyl 2-aminothiazole-5-carboxylate, is provided below. This protocol can be adapted by a skilled synthetic chemist.

Synthesis of Ethyl 2-aminothiazole-5-carboxylate [8]

-

Reaction Setup : In a suitable reaction vessel, dissolve ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of water and dioxane (100 mL).

-

Bromination : Cool the solution to -10 °C and slowly add N-bromosuccinimide (19.6 g, 0.11 mol).

-

Stirring : Stir the reaction mixture at room temperature for 1 hour.

-

Thiazole Ring Formation : Add thiourea (7.6 g, 0.1 mol) to the mixture and heat to 80 °C for 1 hour.

-

Work-up : Cool the solution to room temperature and add ammonia (20 mL).

-

Isolation : Stir the resulting paste for 10 minutes at room temperature and then filter.

-

Purification : Wash the filter cake with water and dry it under a vacuum to yield the final product.

Caption: Representative synthesis workflow for a 2-aminothiazole-5-carboxylate derivative.

Role in Drug Development and Signaling Pathways

2-Aminothiazole derivatives are a significant class of compounds in medicinal chemistry, serving as scaffolds for the development of various therapeutic agents, including kinase inhibitors.[9] this compound is a valuable intermediate for the synthesis of molecules targeting protein kinases, such as Aurora kinases, which are crucial regulators of cell division and are often dysregulated in cancer.[1]

The general mechanism of action for many 2-aminothiazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the target kinase. This prevents the phosphorylation of downstream substrate proteins, thereby inhibiting the signaling pathway and leading to desired therapeutic effects, such as the induction of apoptosis in cancer cells.

Caption: General signaling pathway inhibition by 2-aminothiazole-based kinase inhibitors.

Spectroscopic Data

While specific spectroscopic data for this compound is not widely published, data for the isomeric Ethyl 2-(2-aminothiazol-4-yl)acetate can serve as a useful reference.

¹H NMR (Proton Nuclear Magnetic Resonance) of Ethyl 2-(2-aminothiazol-4-yl)acetate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -O-CH2-CH3 |

| ~3.50 | Singlet | 2H | -CH2 -CO- |

| ~4.15 | Quartet | 2H | -O-CH2 -CH3 |

| ~6.50 | Singlet | 1H | Thiazole ring proton |

| ~6.90 | Singlet (broad) | 2H | -NH2 |

IR (Infrared) Spectroscopy

Key expected peaks for this compound would include:

-

N-H stretching (amine): ~3400-3300 cm⁻¹

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

-

C=O stretching (ester): ~1735 cm⁻¹

-

C=N and C=C stretching (thiazole ring): ~1600-1450 cm⁻¹

-

C-O stretching (ester): ~1250-1050 cm⁻¹

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z = 186.23, corresponding to its molecular weight.[3][4] Common fragmentation patterns would involve the loss of the ethoxy group (-OCH2CH3) or the entire ester functional group.

This technical guide provides a comprehensive overview of the available information on this compound. As with any chemical reagent, it is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before use and to handle the compound with appropriate caution in a well-ventilated laboratory setting.

References

- 1. This compound | 62557-32-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | C7H10N2O2S | CID 717815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. 2-氨基-4-噻唑乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. rcilabscan.com [rcilabscan.com]

- 8. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate: Procurement and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ethyl 2-(2-aminothiazol-5-yl)acetate, a key intermediate in pharmaceutical research and development. This document details reputable suppliers, outlines a thorough procurement process, and presents a representative experimental protocol for its application in the synthesis of advanced pharmaceutical compounds.

Overview of this compound

This compound (CAS No: 62557-32-8) is a heterocyclic compound featuring a 2-aminothiazole core, a structure of significant interest in medicinal chemistry.[1] This scaffold is a crucial building block in the synthesis of a variety of biologically active molecules, most notably as a precursor for certain cephalosporin antibiotics and kinase inhibitors.[1][2] Its utility in drug discovery is attributed to the versatility of the aminothiazole ring in forming various derivatives with potential therapeutic applications.

Sourcing and Procurement of this compound

The procurement of high-quality chemical reagents is a critical first step in any research and development endeavor. A systematic approach to sourcing and purchasing ensures the reliability and reproducibility of experimental results.

Identified Suppliers

A number of chemical suppliers offer this compound in various purities and quantities. The following table summarizes a selection of these suppliers and their offerings. Researchers are advised to request certificates of analysis (CoA) to verify the purity and quality of the compound before purchase.

| Supplier | Purity | Quantity | Price (USD) | Location |

| Career Henan Chemical Co. | ≥99% | Per KG | $9.80 | China |

| Pure Chemistry Scientific Inc. | - | - | - | - |

| Bide Pharmatech Ltd. | - | - | - | - |

| Jiaxing Novartis Chemical Co., Ltd. | - | - | - | China |

| Shanghai HuanChuan Industry Co.,Ltd | - | - | - | China |

| Indofine Chemical Co, Inc. | - | - | - | USA |

| Chemos GmbH & Co. KG | - | - | - | Germany |

| Dayang Chem (Hangzhou) Co.,Ltd. | - | - | - | China |

| Leap Chem Co., Ltd. | - | - | - | China |

| Capot Chemical Co., Ltd. | - | - | - | China |

| Hefei Hirisun Pharmatech Co., Ltd. | - | - | - | China |

| Amadis Chemical Company Limited. | - | - | - | China |

| Ambeed, Inc. | - | - | - | USA |

| Finetech Industry Limited. | - | - | - | China |

| Lab-Chemicals.Com | 95% | - | - | - |

| ChemUniverse | 98% | - | - | - |

| CP Lab Safety | 95% | 1g | - | USA |

| BLDpharm | - | - | - | - |

Note: Pricing and availability are subject to change. Researchers should contact suppliers directly for the most current information.

The Chemical Procurement Workflow

A robust procurement process is essential for ensuring that researchers have timely access to high-quality reagents while maintaining compliance with safety and regulatory standards. The following diagram illustrates a typical workflow for procuring research chemicals like this compound.

Experimental Protocol: Synthesis of Cephalosporin Analogs

This compound and its close derivatives are pivotal in the synthesis of third-generation cephalosporin antibiotics, such as Cefotaxime. The following is a representative, multi-step protocol for the synthesis of the key side-chain intermediate, ethyl 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate, and its subsequent use in the acylation of the cephalosporin core.

Synthesis of Ethyl 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate

This synthesis follows the principles of the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings.[3]

Materials:

-

Acetoacetic ester

-

Nitrous acid

-

Dimethyl sulfate

-

Potassium carbonate

-

Bromine

-

Methylene chloride

-

p-Toluenesulfonic acid

-

Thiourea

-

Ethanol

-

Sodium carbonate solution (5%)

-

Stir bar

-

Heating mantle

-

Round-bottom flasks

-

Separatory funnel

-

Büchner funnel and filter flask

Procedure:

-

Nitrosation of Acetoacetic Ester: Acetoacetic ester is treated with nitrous acid to yield isonitrosoacetoacetic ester.[2]

-

O-Methylation: The hydroxyl group of the isonitrosoacetoacetic ester is methylated using dimethyl sulfate in the presence of potassium carbonate to give ethyl 2-(methoxyimino)acetoacetate.[2]

-

Bromination: The resulting product is brominated with bromine in methylene chloride, catalyzed by p-toluenesulfonic acid, to produce 4-bromo-2-methoxyiminoacetoacetic ester.[2]

-

Thiazole Ring Formation (Hantzsch Synthesis): The 4-bromo-2-methoxyiminoacetoacetic ester is reacted with thiourea in ethanol.[2][3] The mixture is heated with stirring for approximately 30 minutes.[3]

-

Work-up: After cooling to room temperature, the reaction mixture is poured into a 5% sodium carbonate solution to precipitate the product.[3] The solid is collected by filtration, washed with water, and dried to yield the ethyl ester of 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid.[2][3]

Acylation of 7-Aminocephalosporanic Acid (7-ACA)

The synthesized side-chain is then coupled with the core cephalosporin structure.

Materials:

-

Ethyl 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid (from step 3.1)

-

Triphenylchloromethane (for trityl protection)

-

Triethylamine

-

Sodium hydroxide

-

7-Aminocephalosporanic acid (7-ACA)

-

Dicyclohexylcarbodiimide (DCC)

-

Formic acid (for deprotection)

Procedure:

-

Protection of the Amino Group: The amino group of the synthesized ethyl ester is protected with a trityl group by reacting with triphenylchloromethane in the presence of triethylamine.[2]

-

Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using sodium hydroxide.[2]

-

Acylation: The protected side-chain acid is then coupled with 7-aminocephalosporanic acid (7-ACA) using a coupling agent such as dicyclohexylcarbodiimide (DCC).[2]

-

Deprotection: The trityl protecting group is removed with dilute formic acid to yield the final cephalosporin analog, Cefotaxime.[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of a cephalosporin analog using a 2-aminothiazole derivative.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of novel antibiotics and other therapeutic agents. A thorough understanding of its procurement and application is essential for researchers in the field. By following a systematic approach to sourcing and employing established synthetic protocols, scientists can effectively utilize this compound to advance their drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate from Thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the Hantzsch thiazole synthesis, a reliable and widely used method for the formation of thiazole rings. These notes offer comprehensive experimental procedures, characterization data, and visual aids to facilitate the successful synthesis and purification of the target compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The 2-aminothiazole moiety is a common scaffold in many pharmaceutical agents due to its ability to participate in a wide range of biological interactions. The Hantzsch thiazole synthesis provides a direct and efficient method for the construction of this heterocyclic system from readily available starting materials. This reaction involves the condensation of a thioamide, in this case, thiourea, with an α-halocarbonyl compound. The regioselectivity of the reaction is dependent on the nature of the α-halocarbonyl reactant. For the synthesis of the title compound, a γ-halo-β-ketoester is the required precursor to achieve the desired substitution pattern.

Reaction Scheme

The synthesis of this compound from thiourea proceeds via the Hantzsch thiazole synthesis. The overall reaction is depicted below:

Caption: General reaction scheme for the Hantzsch synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

Materials:

-

Thiourea

-

Ethyl 4-bromo-3-oxobutanoate

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

FTIR spectrometer

Synthesis of this compound

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.0 eq) and absolute ethanol.

-

Stir the mixture at room temperature until the thiourea is completely dissolved.

-

To this solution, add ethyl 4-bromo-3-oxobutanoate (1.0 eq) dropwise over a period of 15-20 minutes.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-